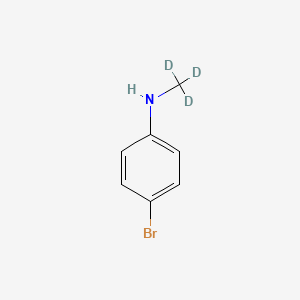

4-(Methylamino-d3)-bromobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino-d3)-bromobenzene is a deuterated aromatic compound with the molecular formula C₆H₄BrN(CD₃). It features a bromobenzene backbone substituted at the para position with a methylamino group, where the methyl hydrogens are replaced by deuterium atoms. This isotopic substitution is strategically employed to enhance metabolic stability and reduce toxicity by leveraging the kinetic isotope effect (KIE), which slows enzymatic degradation of C-D bonds compared to C-H bonds .

Deuterated compounds like this compound are critical in pharmaceutical research, particularly in drug development, where they improve pharmacokinetic profiles and reduce off-target effects. The compound’s synthesis involves optimized deuteration methods, such as catalytic hydrogen-deuterium exchange or deuterated methyl group incorporation, to achieve high isotopic purity .

Q & A

Q. What are the recommended synthetic routes for 4-(Methylamino-d3)-bromobenzene, and how do reaction conditions influence isotopic purity?

Basic Research Focus

The synthesis typically involves introducing deuterium into the methylamino group via reductive deuteration or using deuterated methylamine precursors. For example, bromobenzene derivatives can undergo nucleophilic substitution with deuterated methylamine (CD₃NH₂) under controlled pH and temperature to minimize proton exchange . Key steps include:

- Deuterated reagent preparation : Use of CD₃I or (CD₃)₂SO₄ to ensure high isotopic purity.

- Reaction optimization : Temperature (40–60°C) and solvent choice (e.g., DMF or THF) affect reaction rates and byproduct formation .

- Workup : Neutralization with deuterated acids/bases to avoid proton contamination.

Advanced Consideration : Kinetic isotope effects (KIEs) may reduce reaction efficiency compared to non-deuterated analogs. Monitoring via mass spectrometry or NMR ensures isotopic integrity (>98% deuterium incorporation) .

Q. How can researchers validate the structural integrity and purity of this compound?

Basic Research Focus

Analytical techniques include:

- NMR Spectroscopy : ¹H NMR shows absence of non-deuterated methyl peaks (~2.5 ppm), while ²H NMR confirms deuterium incorporation .

- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns (e.g., M+3 peak for CD₃ group) .

- Chromatography : HPLC or GC-MS with deuterated internal standards quantifies purity (>95%) .

Advanced Consideration : Residual protonated impurities (e.g., CH₃NH-) may arise during synthesis. Use of deuterated solvents (e.g., D₂O, CDCl₃) prevents solvent-induced proton exchange in NMR analysis .

Q. What role does the deuterated methylamino group play in mechanistic studies of bromobenzene derivatives?

Advanced Research Focus

Deuterium labeling enables:

- Tracing metabolic pathways : In pharmaceutical research, tracking deuterium via LC-MS reveals metabolic stability and degradation products .

- Kinetic studies : KIEs elucidate reaction mechanisms (e.g., SNAr vs. radical pathways) by comparing rates of deuterated vs. non-deuterated compounds .

- NMR relaxation studies : Deuterium’s quadrupolar moment provides insights into molecular dynamics in solution .

Example : In cross-coupling reactions (e.g., Suzuki-Miyaura), deuterated methylamino groups reduce side reactions by stabilizing intermediates via isotope effects .

Q. How can researchers resolve discrepancies in spectroscopic data for deuterated aromatic amines?

Advanced Research Focus

Common issues and solutions:

- NMR peak splitting : Residual protons in deuterated solvents (e.g., DMSO-d₆) may cause splitting. Use higher-grade deuterated solvents (>99.9% D) .

- Mass spectral interference : Isotopic overlaps (e.g., ⁷⁹Br vs. ⁸¹Br) complicate MS interpretation. Employ high-resolution orbitrap MS for precise mass/charge separation .

- Contamination : Proton exchange during storage. Store compounds under inert atmosphere (N₂/Ar) at -20°C .

Q. What are the applications of this compound in material science and drug discovery?

Basic Research Focus

- Pharmaceutical intermediates : Acts as a deuterated building block for kinase inhibitors or CNS-targeting drugs, enhancing metabolic stability .

- Liquid crystals : The bromine and deuterated amine groups enable tunable mesophase behavior in optoelectronic materials .

- Isotopic tracers : Used in PET/SPECT imaging probes to study biodistribution .

Advanced Application : Deuteration improves drug half-life (e.g., deuterated analogs of antipsychotics), leveraging the "deuterium switch" strategy .

Q. What safety protocols are critical when handling this compound?

Basic Research Focus

- Toxicity : Bromobenzene derivatives are skin irritants and potential neurotoxins. Use fume hoods and PPE (gloves, goggles) .

- Storage : Keep in amber vials under inert gas to prevent photodegradation and moisture absorption .

- Waste disposal : Neutralize with dilute NaOH before disposal to avoid releasing HBr gas .

Comparison with Similar Compounds

Non-Deuterated Analog: 4-Methylamino-Bromobenzene

The non-deuterated counterpart, 4-methylamino-bromobenzene (C₆H₄BrN(CH₃)), shares structural similarity but lacks deuterium substitution. Key differences include:

| Property | 4-(Methylamino-d3)-Bromobenzene | 4-Methylamino-Bromobenzene |

|---|---|---|

| Molecular Weight | ~160.03 g/mol | ~157.01 g/mol |

| Metabolic Stability | Higher (C-D bond resists oxidation) | Lower (C-H bond prone to oxidation) |

| Toxicity Profile | Reduced hepatotoxicity | Potentially higher toxicity |

The deuterated version exhibits slower metabolism by cytochrome P-450 enzymes, delaying the formation of reactive intermediates like quinones or epoxides, which are implicated in liver necrosis .

Bromobenzene (C₆H₅Br)

Bromobenzene itself lacks the methylamino substituent and serves as a baseline for comparison:

| Property | This compound | Bromobenzene |

|---|---|---|

| Reactivity | Higher (due to amino group) | Lower |

| Metabolic Pathway | N-demethylation and epoxidation | Epoxidation and glutathione conjugation |

| Toxicity | Moderate (deuterium reduces risk) | High (hepatotoxic via CYP450 activation) |

Bromobenzene’s toxicity arises from CYP450-mediated epoxidation, leading to covalent binding with hepatic proteins and glutathione depletion .

4-Bromophenol (C₆H₄BrOH)

4-Bromophenol, a hydroxyl-substituted derivative, contrasts with this compound in reactivity and applications:

| Property | This compound | 4-Bromophenol |

|---|---|---|

| Functional Group | Methylamino-d3 | Hydroxyl |

| Reactivity | Forms stable metabolites | Forms reactive quinones/epoxides |

| Toxicity | Lower (deuterium stabilizes metabolism) | Higher (quinones bind to proteins) |

While 4-bromophenol generates toxic quinones via oxidation, the methylamino group in the deuterated compound reduces electrophilic metabolite formation .

1,3-Dibromobenzene (C₆H₄Br₂)

As a di-substituted bromobenzene, 1,3-dibromobenzene differs in physicochemical properties and environmental persistence:

| Property | This compound | 1,3-Dibromobenzene |

|---|---|---|

| Polarity | Higher (due to amino group) | Lower |

| Environmental Fate | Faster degradation (polar metabolites) | Persistent (lipophilic) |

| Applications | Pharmaceuticals, sensors | Flame retardants, intermediates |

1,3-Dibromobenzene’s lipophilicity enhances bioaccumulation, whereas the deuterated compound’s polarity and deuterium labeling make it suitable for tracer studies .

Properties

Molecular Formula |

C7H8BrN |

|---|---|

Molecular Weight |

189.07 g/mol |

IUPAC Name |

4-bromo-N-(trideuteriomethyl)aniline |

InChI |

InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3/i1D3 |

InChI Key |

AYVPVDWQZAAZCM-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=C(C=C1)Br |

Canonical SMILES |

CNC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.